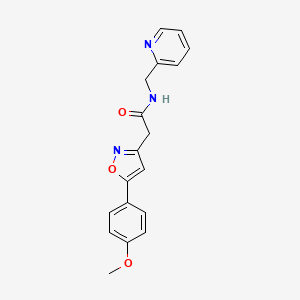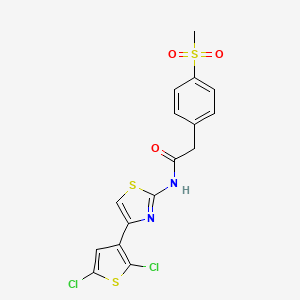
4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide are not available, it’s worth noting that thiazole and sulfonamide groups, which are part of this molecule, are known for their antibacterial activity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Structural Analysis
The compound 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it is utilized in the synthesis of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, demonstrating notable antimicrobial and antioxidant activities. These derivatives exhibit strong antibacterial action against Staphylococcus aureus and potent antioxidant activity, highlighting their significance in developing new therapeutic agents (Karanth et al., 2019).
Antimicrobial and Antifungal Activities
Derivatives of this compound have shown promising results in the fight against microbial and fungal infections. Research has identified compounds with high antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings underscore the potential of these derivatives in developing new antimicrobial and antifungal therapies (Sych et al., 2019).
Anticancer Research
The exploration into anticancer properties of derivatives related to this compound has been fruitful. Novel compounds synthesized from this chemical scaffold have demonstrated significant anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These studies highlight the compound's utility in designing new anticancer agents with potential clinical applications (Tiwari et al., 2017).
Enzyme Inhibition
Research has also focused on the inhibition of human carbonic anhydrases by 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide derivatives. These compounds show a preference for inhibiting isoforms II and XII of human carbonic anhydrase, which plays a crucial role in various physiological functions. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Distinto et al., 2019).
Green Chemistry
The principles of green chemistry have been applied to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, where water is used as the optimal reaction medium. This approach not only aligns with the principles of green chemistry but also yields products with nearly quantitative yields, demonstrating an environmentally friendly method of synthesizing these compounds (Horishny and Matiychuk, 2020).
Safety and Hazards
The safety and hazards associated with 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide are not well-documented. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit hiv-1 reverse transcriptase (rt) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .
Mode of Action
Similar compounds have been shown to exhibit uncompetitive inhibition . This means that these compounds bind to the enzyme-substrate complex, reducing the enzyme’s activity .
Biochemical Pathways
Similar compounds have been found to inhibit the action of hiv-1 rt , which plays a crucial role in the replication of HIV-1.
Result of Action
Similar compounds have been found to inhibit the action of hiv-1 rt , potentially preventing the replication of the virus.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQNXZLDCEBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)



![N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2856710.png)






